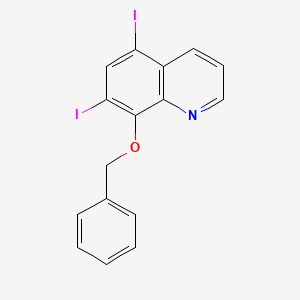
8-(Benzyloxy)-5,7-diiodoquinoline
Overview
Description
8-(Benzyloxy)-5,7-diiodoquinoline (BDIQ) is an organic compound with a wide range of applications in the scientific research community. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is composed of a benzyloxy group and a 5,7-diiodoquinoline group. BDIQ has been used in a variety of scientific research applications, including its use as a fluorescent dye, a molecular probe, and a drug-like molecule. Additionally, BDIQ has been used to study the mechanism of action of various compounds, as well as the biochemical and physiological effects of these compounds.
Scientific Research Applications
Synthesis and Chemical Properties
8-(Benzyloxy)-5,7-diiodoquinoline has been studied in the context of its synthesis and chemical properties. Takács et al. (2011) described the synthesis of various 5-carboxamido-7-iodo-8-benzyloxyquinolines via aminocarbonylation, employing palladium(0) catalysts. This process demonstrates the chemical reactivity and potential for creating derivatives of this compound (Takács et al., 2011).
Applications in Fluorescent pH-Probes
Kappaun et al. (2006) explored the use of 8-benzyloxyquinolines, including 8-(Benzyloxy)-5,7-diiodoquinoline, as fluorescent pH-probes in nonaqueous solutions. They identified a significant red shift in emission upon protonation of the derivatives, suggesting potential applications in pH sensing (Kappaun et al., 2006).
Tautomerism and Substituent Effects
The tautomerism and effects of substituents in 8-hydroxyquinoline derivatives were studied by Karpińska et al. (2010), providing insights into the stability and electronic structure of these molecules, which can influence their chemical and biological properties (Karpińska et al., 2010).
Luminescent Organoboron Complexes
The use of 8-quinolinolates, including 8-(Benzyloxy)-5,7-diiodoquinoline, in synthesizing luminescent organoboron complexes has been researched by Kappaun et al. (2006). These studies are significant for developing materials with unique electronic and electroluminescent properties (Kappaun et al., 2006).
Near-Infrared Luminescence in Metal Complexes
Shavaleev et al. (2009) investigated the luminescence properties of neodymium and ytterbium complexes with ligands based on benzoxazole-substituted 8-hydroxyquinolines, indicating potential applications in light-emitting devices (Shavaleev et al., 2009).
Antimicrobial Applications
Chung et al. (2014) synthesized a series of 8-benzyloxy-substituted quinoline ethers and evaluated their antimicrobial activities, showcasing the potential of 8-(Benzyloxy)-5,7-diiodoquinoline in developing new antimicrobial agents (Chung et al., 2014).
properties
IUPAC Name |
5,7-diiodo-8-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11I2NO/c17-13-9-14(18)16(15-12(13)7-4-8-19-15)20-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJSTBWDOCIDAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzyloxy)-5,7-diiodoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



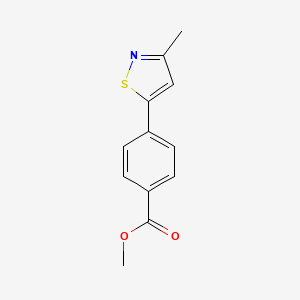
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate](/img/structure/B1404671.png)
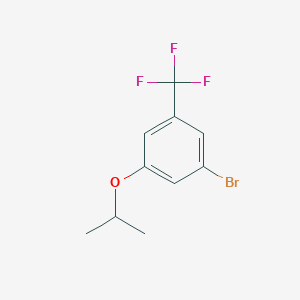
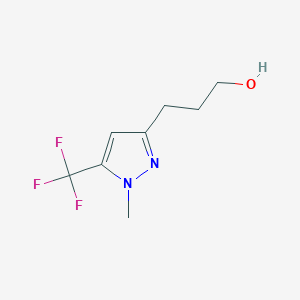

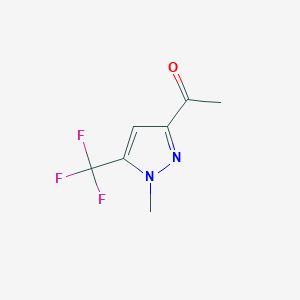
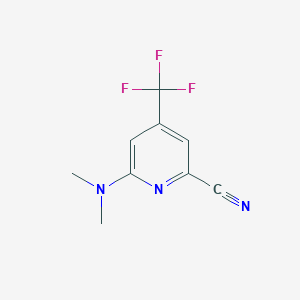
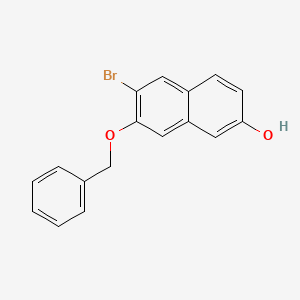
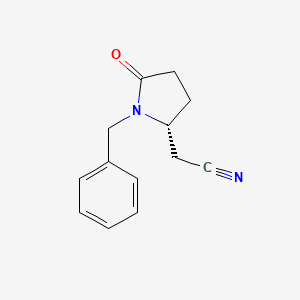
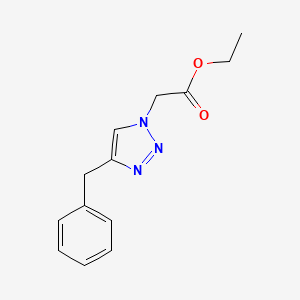
![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404684.png)
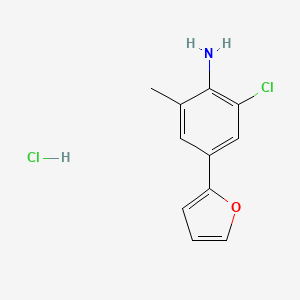
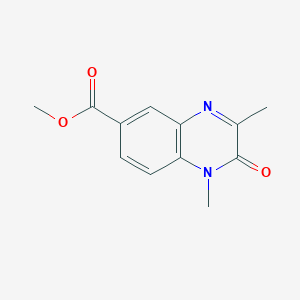
![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)